Methyl (S)-3-methyl-2-((2'-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide
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Overview
Description
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural properties and potential therapeutic benefits.
Preparation Methods
The synthesis of Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide involves several steps:
Starting Materials: The synthesis begins with 2-cyano biphenyl, which undergoes a series of reactions including hydroxymethylation, cyclization, protection, and substitution.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production: For large-scale production, the process is optimized to minimize costs, enhance solvent recovery, and reduce environmental impact.
Chemical Reactions Analysis
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl and tetrazole moieties.
Scientific Research Applications
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide can be compared with similar compounds:
Properties
Molecular Formula |
C39H38BrN5O2 |
---|---|
Molecular Weight |
688.7 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrobromide |
InChI |
InChI=1S/C39H37N5O2.BrH/c1-28(2)36(38(45)46-3)40-27-29-23-25-30(26-24-29)34-21-13-14-22-35(34)37-41-43-44(42-37)39(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33;/h4-26,28,36,40H,27H2,1-3H3;1H/t36-;/m0./s1 |
InChI Key |
FMOYZVSJRZCALS-KGLWNCEWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br |
Origin of Product |
United States |
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